3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a chlorine atom, as well as an ester linkage to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester typically involves the esterification of 3-Pyridinecarboxylic acid, 5-chloro- with 3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester involves its interaction with specific molecular targets. The ester linkage and the chlorine substituent play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester is unique due to the presence of both a chlorine atom and an ester linkage to another pyridine ring. This structural feature distinguishes it from other pyridinecarboxylic acids and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
23723-30-0 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 5-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-4-10(6-15-7-11)12(16)17-8-9-2-1-3-14-5-9/h1-7H,8H2 |
InChI Key |
XOOJNWDAXVCRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)C2=CC(=CN=C2)Cl |
Origin of Product |
United States |
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